An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-butoxypropan-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-butoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Amino-3-butoxypropan-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a multifaceted approach. It presents data for the close structural analogue, 1-Amino-3-ethoxypropan-2-ol, as a baseline for understanding. Building on this, the guide offers expert analysis and theoretical considerations to predict the physicochemical characteristics of 1-Amino-3-butoxypropan-2-ol, focusing on the influence of the butoxy group. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate empirical data for this and similar molecules. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, where a thorough understanding of a compound's properties is paramount for formulation, synthesis, and biological evaluation.
Introduction and Structural Elucidation
1-Amino-3-butoxypropan-2-ol is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and an ether linkage. This unique combination of functional groups imparts specific physicochemical properties that are critical for its potential applications in various scientific and industrial fields, including as a building block in organic synthesis, as a potential component in pharmaceutical formulations, or as a specialized solvent.
The molecular structure, illustrated below, consists of a propan-2-ol backbone with an amino group at the C1 position and a butoxy ether linkage at the C3 position. The presence of a chiral center at the C2 position means that 1-Amino-3-butoxypropan-2-ol can exist as two enantiomers, (R)- and (S)-1-Amino-3-butoxypropan-2-ol, or as a racemic mixture.
Figure 2: Workflow for Boiling Point Determination.
Determination of Solubility
Solubility is a key parameter for formulation development and understanding a compound's behavior in different environments.
Methodology: Gravimetric Method
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Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, hexane).
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Equilibration: An excess amount of 1-Amino-3-butoxypropan-2-ol is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.
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Quantification: A known volume of the clear supernatant is carefully transferred to a pre-weighed container.
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Solvent Evaporation: The solvent is evaporated under reduced pressure or gentle heating.
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Calculation: The weight of the remaining solute is determined, and the solubility is calculated (e.g., in mg/mL or mol/L). For sparingly soluble compounds, analytical techniques like UPLC or spectrophotometry may be necessary for quantification. [1]
Determination of pKa
The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological activity.
Methodology: Potentiometric Titration
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Sample Preparation: A known concentration of 1-Amino-3-butoxypropan-2-ol is dissolved in deionized water.
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Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated (the half-equivalence point).
Figure 3: Workflow for pKa Determination.
Spectroscopic Analysis
Spectroscopic techniques are essential for structural confirmation and purity assessment.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the -NH₂ protons, the -OH proton, the methine proton on the chiral center, and the various methylene and methyl protons of the butoxy group.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. [2][3]
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Expected Absorptions:
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O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the alcohol).
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N-H stretch: Two sharp peaks around 3300-3400 cm⁻¹ (from the primary amine).
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C-H stretch: Bands around 2850-2960 cm⁻¹ (from the alkyl groups).
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C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ (from the ether and alcohol).
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N-H bend: A band around 1590-1650 cm⁻¹.
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3.4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.
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Alpha-Cleavage: Fragmentation adjacent to the oxygen and nitrogen atoms is expected. [4]Common losses would include radicals from the butoxy chain and cleavage between C1-C2 and C2-C3.
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Safety and Handling
While specific toxicity data for 1-Amino-3-butoxypropan-2-ol is not available, it should be handled with the care appropriate for a novel chemical substance. Based on the properties of similar amino alcohols and ethers, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
1-Amino-3-butoxypropan-2-ol is a molecule with potential utility in various chemical and pharmaceutical applications. Although direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework for its characterization. By leveraging data from the close analogue 1-Amino-3-ethoxypropan-2-ol and applying established principles of chemical science, we can make informed predictions about its behavior. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the key physicochemical parameters, thereby enabling the full exploration of this compound's potential.
References
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PubChem. (n.d.). 1-Amino-3-ethoxypropan-2-ol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Chemistry LibreTexts. (2023, October 30). Mass Spectrometry of Some Common Functional Groups. Retrieved February 6, 2026, from [Link]
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Ghanem, A., & Aboul-Enein, H. Y. (2005). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 53(24), 9345–9350. [Link]
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PubMed. (2005). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Retrieved February 6, 2026, from [Link]
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Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). The Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 60(10), 2964–2975. [Link]
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